Benzenemethanamine, N-(1,1-dimethylethyl)-
Description
Benzenemethanamine, N-(1,1-dimethylethyl)-, also commonly known as N-tert-butylbenzylamine, is an organic compound recognized for its utility as a building block and intermediate in synthetic chemistry. cymitquimica.com Its molecular structure consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH2-) and a tert-butyl group [(CH3)3C-] both bonded to a central nitrogen atom. sigmaaldrich.com The presence of the sterically demanding tert-butyl group is a key feature, influencing the compound's reactivity and defining its primary applications. cymitquimica.com
This compound is typically a clear, colorless to pale yellow liquid under standard conditions. nbinno.com It is soluble in common organic solvents, a property that facilitates its use in a variety of reaction media. cymitquimica.com Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 3378-72-1 |
| Molecular Formula | C₁₁H₁₇N |
| Molar Mass | 163.26 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Density | 0.881 - 0.90 g/cm³ at 20-25°C |
| Boiling Point | ~80°C at 5 mmHg |
| Refractive Index | ~1.497-1.502 at 20°C |
This table contains interactive data. Click on a row to learn more.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)12-9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOILHAKCBARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063002 | |
| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-72-1 | |
| Record name | N-(1,1-Dimethylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)benzylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
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| Record name | Benzenemethanamine, N-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butyl)benzylamine | |
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Synthetic Methodologies for Benzenemethanamine, N 1,1 Dimethylethyl
Reductive Amination Pathways for Benzenemethanamine, N-(1,1-dimethylethyl)-
Reductive amination stands as a cornerstone for the synthesis of amines, including Benzenemethanamine, N-(1,1-dimethylethyl)-. This process typically involves the reaction of a carbonyl compound, in this case, benzaldehyde (B42025), with an amine, tert-butylamine (B42293), in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine intermediate, which is subsequently reduced to the final amine product.
Synthesis via Benzaldehyde and tert-Butylamine with Sodium Triacetoxyborohydride (B8407120)
A highly effective and mild method for the reductive amination of benzaldehyde with tert-butylamine involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is favored due to its selectivity in reducing the intermediate iminium ion over the starting aldehyde, which minimizes the formation of benzyl (B1604629) alcohol as a byproduct. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), at ambient temperature.
The general procedure involves stirring a mixture of benzaldehyde and tert-butylamine in the chosen solvent, followed by the portion-wise addition of sodium triacetoxyborohydride. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a standard aqueous work-up is performed to isolate the desired product, Benzenemethanamine, N-(1,1-dimethylethyl)-.
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield |
| Benzaldehyde | tert-Butylamine | Sodium Triacetoxyborohydride | Dichloromethane | High |
This table presents a generalized overview of the synthesis. Actual yields may vary based on specific reaction conditions.
Optimization of Reaction Conditions for Reductive Amination
The efficiency and outcome of the reductive amination synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)- are significantly influenced by several key reaction parameters. These include the choice of solvent, the reaction temperature, and the duration of the reaction, as well as the presence and nature of a catalyst.
The selection of an appropriate solvent is crucial for the successful synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)- via reductive amination. The solvent must be capable of dissolving the reactants and the reducing agent while remaining inert to the reaction conditions. Chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) are frequently employed and have been shown to provide good yields. organic-chemistry.org Other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be utilized. organic-chemistry.org Recent efforts in green chemistry have explored more environmentally benign solvent alternatives. rsc.org For instance, studies have shown that solvents like ethyl acetate (B1210297) can be effective, particularly when using reagents like sodium triacetoxyborohydride. acsgcipr.org The choice of solvent can impact the reaction rate and, in some cases, the selectivity of the reduction.
| Solvent | Relative Reaction Rate | Typical Yield (%) |
| 1,2-Dichloroethane (DCE) | Fast | >90 |
| Tetrahydrofuran (THF) | Moderate | 85-95 |
| Acetonitrile | Moderate | 80-90 |
| Ethyl Acetate | Moderate | 80-90 |
Data presented is illustrative and based on general findings in reductive amination literature. Specific yields for the synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)- may vary.
Temperature and reaction time are interdependent parameters that must be carefully controlled to optimize the synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)-. Reductive aminations using powerful reducing agents like sodium triacetoxyborohydride are often conducted at room temperature, which is advantageous for minimizing side reactions and energy consumption. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions employed. Monitoring the reaction's progress is essential to determine the optimal time for quenching the reaction to maximize the yield and purity of the product. For instance, a typical reaction might proceed for 1 to 24 hours at ambient temperature.
| Temperature (°C) | Reaction Time (hours) | Expected Outcome |
| 0 - 5 | 12 - 24 | Slower reaction rate, potentially higher selectivity |
| 20 - 25 (Ambient) | 1 - 12 | Optimal balance of reaction rate and selectivity |
| 40 - 50 | 0.5 - 4 | Faster reaction rate, potential for increased byproducts |
This table provides a general guideline for the effect of temperature and reaction time. The optimal conditions should be determined experimentally.
While some reductive aminations proceed efficiently without a catalyst, particularly with reactive aldehydes and amines, the use of a catalyst can significantly enhance the reaction rate and, in some cases, the selectivity. For the synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)-, various catalyst systems have been explored. These can range from simple acid catalysts, which facilitate the formation of the iminium ion intermediate, to more complex transition metal catalysts. For example, cobalt-containing composites have been shown to be effective in the reductive amination of aromatic aldehydes. researchgate.net In some electrochemical approaches, a nickel oxyhydroxide (NiOOH) catalyst has been utilized for the selective oxidation of benzyl alcohol to benzaldehyde, which is then converted to benzyl-tert-butylamine via reductive amination. researchgate.net The choice of catalyst depends on the specific reducing agent and reaction conditions.
| Catalyst | Reducing Agent | Key Advantages |
| Acetic Acid | Sodium Triacetoxyborohydride | Accelerates imine formation |
| Cobalt-based composites | H₂ | High activity and selectivity |
| Nickel oxyhydroxide (NiOOH) | Electrochemical | Enables a two-step, one-pot synthesis from benzyl alcohol |
This table highlights some catalyst systems that can be applied to the synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)-.
Alternative Synthetic Routes to Benzenemethanamine, N-(1,1-dimethylethyl)-
Beyond reductive amination, other synthetic methods can be employed to produce Benzenemethanamine, N-(1,1-dimethylethyl)-. One notable alternative is the reaction of benzyl chloride with tert-butylamine. This nucleophilic substitution reaction, where the nitrogen atom of tert-butylamine attacks the benzylic carbon of benzyl chloride, leads to the formation of the desired product. The reaction is typically carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. chemicalbook.com
Another classical method is the Delepine reaction. This reaction involves the treatment of a benzyl halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. wikipedia.org Subsequent hydrolysis of this salt with an acid, such as hydrochloric acid in ethanol, yields the primary amine. wikipedia.orgsciencemadness.orgorganic-chemistry.org While the Delepine reaction is primarily used for the synthesis of primary amines, modifications can be envisioned for the synthesis of secondary amines, although this is less common. A patent describes a method for preparing p-tert-butylbenzylamine where p-tert-butylbenzyl chloride is reacted with urotropine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed. google.com
A Chinese patent details a method for preparing tert-butyl benzyl amine where tertiary butyl benzyl chloride reacts with ammoniacal liquor in the presence of benzaldehyde, which acts as a side reaction inhibitor. The intermediate is then hydrolyzed under acidic conditions to yield the final product with a reported yield of 88.4%. organic-chemistry.orggoogle.com
| Synthetic Route | Starting Materials | Key Reagents | General Yield |
| Nucleophilic Substitution | Benzyl chloride, tert-Butylamine | - | Moderate to High |
| Delepine Reaction | Benzyl halide | Hexamethylenetetramine, HCl | Variable |
| Patent CN101607914A | tert-Butyl benzyl chloride | Ammoniacal liquor, Benzaldehyde, HCl | 88.4% |
This table provides a summary of alternative synthetic routes. Yields can be highly dependent on the specific reaction conditions and substrate modifications.
Green Chemistry Approaches in the Synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)-
The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. In the context of producing Benzenemethanamine, N-(1,1-dimethylethyl)-, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods. These approaches primarily focus on catalytic reductive amination and innovative electrochemical pathways.
A significant green strategy for synthesizing N-substituted amines is the catalytic reductive amination of carbonyl compounds. frontiersin.org This method is considered advantageous from an industrial and green chemistry perspective as it can combine the synthesis of the primary amine and the subsequent amination into a single, one-pot process. frontiersin.org For the synthesis of Benzenemethanamine, N-(1,1-dimethylethyl)-, this typically involves the reaction of benzaldehyde with tert-butylamine followed by a reduction step. The use of efficient and selective catalysts, particularly those based on non-noble metals, has been a key area of development in the last decade. frontiersin.org
Solvent-free synthesis is another key principle of green chemistry. A patented method describes a two-stage, solvent-free process for producing N-benzyl-tert-butylamine from benzaldehyde and tert-butylamine. In the first stage, N-benzylidene-tert-butylamine is formed, and the resulting water is separated by layering. The second stage involves the hydrogenation of this intermediate in the presence of a metal catalyst from Group VIII-IX. google.com This process demonstrates high conversion and selectivity, achieving an 85.1% conversion of N-benzylidene-tert-butylamine with an 86.2% selectivity for the desired N-benzyl-tert-butylamine product. google.com
Furthermore, the use of aqueous media as a solvent is a cornerstone of green synthesis. researchgate.net Microwave-assisted N-alkylation of amines with alkyl halides in aqueous media has been reported as a greener alternative for forming C-N bonds without the need for transition metal catalysts. rsc.org
More recently, an electrochemical approach has been developed, which utilizes "green electrons" for the synthesis of benzyl-tert-butylamine. nih.gov This method involves the selective oxidation of benzyl alcohol to benzaldehyde using a NiOOH catalyst, which is then followed by its reductive amination. nih.gov The optimization of this process on silver (Ag) and lead (Pb) electrodes has been studied, with the silver electrode achieving a 39% Faradaic efficiency towards the final amine product. nih.gov In situ FTIR spectroscopy confirmed the formation of the benzaldehyde and imine intermediates during the reaction. nih.gov This electrochemical route represents a promising and sustainable pathway for amine synthesis. nih.gov
The following table summarizes key research findings on green synthetic approaches for Benzenemethanamine, N-(1,1-dimethylethyl)-.
| Synthetic Approach | Reactants | Catalyst/Reagent | Solvent | Key Findings |
| Solvent-Free Reductive Amination | Benzaldehyde, tert-butylamine | Group VIII-IX metal catalyst | None | 85.1% conversion of the imine intermediate with 86.2% selectivity for the final product. google.com |
| Electrochemical Synthesis | Benzyl alcohol, tert-butylamine | NiOOH (oxidation), Ag or Pb (reduction) | Not specified | Achieved an overall 35% Faradaic efficiency for the synthesis of benzyl-tert-butylamine. nih.gov |
Reaction Mechanisms and Chemical Transformations of Benzenemethanamine, N 1,1 Dimethylethyl
Amination Reactions Involving Benzenemethanamine, N-(1,1-dimethylethyl)-
N-tert-butylbenzylamine is frequently synthesized through amination reactions. Common preparative routes include the reductive amination of benzaldehyde (B42025) with tert-butylamine (B42293), utilizing reducing agents like sodium triacetoxyborohydride (B8407120), or through the condensation of benzyl (B1604629) chloride with tert-butylamine. guidechem.comchemicalbook.comchemicalbook.com
As a secondary amine, N-tert-butylbenzylamine itself serves as a nucleophile in various amination reactions. The lone pair of electrons on the nitrogen atom allows it to react with a range of electrophiles.
N-Alkylation: It can be further alkylated by reacting with alkyl halides to form tertiary amines. The steric hindrance provided by the tert-butyl group can influence the rate and feasibility of these reactions compared to less bulky secondary amines. masterorganicchemistry.com
N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acylated products (amides). This transformation is typical for secondary amines and proceeds through a nucleophilic acyl substitution mechanism.
The nucleophilicity of the amine is a critical factor in these reactions. While generally a good nucleophile, the bulky tert-butyl group can diminish its reactivity towards sterically congested electrophiles. masterorganicchemistry.com
Role of Benzenemethanamine, N-(1,1-dimethylethyl)- as a Protected Amine in Organic Synthesis
In multi-step organic synthesis, particularly in the development of pharmaceuticals, protecting functional groups is a crucial strategy to prevent unwanted side reactions. whiterose.ac.uk The benzyl group of N-tert-butylbenzylamine can function as a protecting group for the amine. By forming the N-benzyl derivative, the reactivity of the N-H bond is removed, allowing chemical modifications to be performed on other parts of the molecule. guidechem.comchemicalbook.comchemicalbook.comfishersci.at
The stability of the benzyl group under various conditions, coupled with the well-established methods for its subsequent removal, makes it a valuable tool for synthetic chemists.
A significant application of N-tert-butylbenzylamine is its use as a precursor for the synthesis of the corresponding hydroxylamine (B1172632) and nitrone derivatives. guidechem.comchemicalbook.comchemicalbook.comfishersci.at The oxidation of secondary amines to hydroxylamines, and subsequently to nitrones, is a key transformation.
The process involves a two-step oxidation:
Amine to Hydroxylamine: N-tert-butylbenzylamine is first oxidized to N-benzyl-N-tert-butylhydroxylamine. This step introduces an oxygen atom onto the nitrogen.
Hydroxylamine to Nitrone: The resulting N,N-disubstituted hydroxylamine is then further oxidized to form the corresponding nitrone, which is a valuable intermediate in organic synthesis, notably for 1,3-dipolar cycloaddition reactions and as a spin trap.
Various oxidizing agents can be employed for the conversion of hydroxylamines to nitrones, with the choice of reagent often depending on the substrate's sensitivity and desired selectivity.
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃) | Commonly used, good yields and regioselectivity. |
| Mercury(II) Oxide (HgO) | Inert solvent | Effective but toxic. Often shows high selectivity. |
| Sodium Hypochlorite (NaOCl, Bleach) | Biphasic system, often with pH control | A less expensive but sometimes less selective option. |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Aqueous or biphasic conditions | An early method used for this transformation. |
Following its role as a protecting group, the benzyl moiety must often be removed to liberate the secondary amine. This deprotection is a critical step, and several methods are available for cleaving the benzylic carbon-nitrogen bond. The choice of method depends on the presence of other functional groups within the molecule.
Catalytic transfer hydrogenation (CTH) is a mild and efficient method for N-debenzylation that can offer high chemoselectivity, for instance, leaving O-benzyl ethers intact under specific conditions. lookchem.com Oxidative methods using radical intermediates or photoredox catalysis have also been developed for C-N bond cleavage. organic-chemistry.org
| Deprotection Method | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C catalyst, often in an alcohol solvent (e.g., MeOH, EtOH) | Clean reaction, high yields, catalyst can be filtered off. nih.gov | Not compatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic groups). Catalyst can be poisoned by sulfur compounds. researchgate.net |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C, 1,4-cyclohexadiene (B1204751) (hydrogen donor), EtOH/AcOH | Mild conditions, can be highly chemoselective. lookchem.com | Requires a suitable hydrogen donor. |
| Oxidative Cleavage | KOtBu/DMSO, O₂ | Useful when hydrogenolysis is not viable. researchgate.net | Strongly basic conditions, not suitable for base-sensitive substrates. |
| Acid-Mediated Cleavage | Strong Lewis acids (e.g., AlCl₃) or Brønsted acids | An alternative to hydrogenation. | Harsh conditions, can lead to side reactions like Friedel-Crafts alkylation. researchgate.net |
Reactions with Carbonyl Compounds and Their Derivatives
As a nucleophile, N-tert-butylbenzylamine readily reacts with various carbonyl compounds. These reactions include additions to aldehydes and ketones and substitutions with carboxylic acid derivatives.
N-tert-butylbenzylamine can undergo condensation reactions with highly activated methylene (B1212753) compounds. A pertinent example is the reaction with 5-methoxymethylene-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid. chemdad.com This type of reaction is a nucleophilic vinyl substitution.
The mechanism involves the nucleophilic attack of the amine on the electron-deficient β-carbon of the methoxymethylene group. This is followed by the elimination of the methoxy (B1213986) group as methanol, resulting in the formation of a stable enamine product, 5-{[N-(tert-butyl)N-benzylamino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione. Such products are useful intermediates for the synthesis of various heterocyclic systems. nih.govorganic-chemistry.orgnih.govnih.gov
Electrophilic and Nucleophilic Aromatic Substitution Involving Benzenemethanamine, N-(1,1-dimethylethyl)-
The benzene (B151609) ring of N-tert-butylbenzylamine is susceptible to electrophilic aromatic substitution (EAS), while being highly deactivated towards nucleophilic aromatic substitution (NAS).
Electrophilic Aromatic Substitution (EAS): The substituent on the benzene ring is an N-(tert-butyl)aminomethyl group (-CH₂NH(t-Bu)). This group behaves as an alkyl group, which is electron-donating through an inductive effect. Consequently, it is an activating group, making the aromatic ring more reactive towards electrophiles than benzene itself. As an activating group, it directs incoming electrophiles to the ortho and para positions. ucla.eduucalgary.ca However, the steric bulk of the entire substituent, particularly due to the tert-butyl group, can significantly hinder attack at the ortho positions. This steric hindrance leads to a strong preference for substitution at the less hindered para position. ucalgary.castackexchange.com
| Position | Predicted Product | Expected Yield | Rationale |
|---|---|---|---|
| para | 4-nitro-N-tert-butylbenzylamine | Major | Electronically favored and sterically accessible. stackexchange.com |
| ortho | 2-nitro-N-tert-butylbenzylamine | Minor | Electronically favored but sterically hindered by the bulky substituent. ucalgary.ca |
| meta | 3-nitro-N-tert-butylbenzylamine | Very Minor | Electronically disfavored due to the activating nature of the substituent. stackexchange.com |
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards nucleophilic attack. youtube.com The -CH₂NH(t-Bu) group is electron-donating, which deactivates the ring for this type of reaction. Therefore, N-tert-butylbenzylamine does not readily undergo nucleophilic aromatic substitution under standard conditions.
Radical Reactions and Their Implications for Benzenemethanamine, N-(1,1-dimethylethyl)-
Benzenemethanamine, N-(1,1-dimethylethyl)-, also known as N-tert-butylbenzylamine, possesses several sites susceptible to radical attack, leading to a variety of chemical transformations. The primary locations for radical activity are the nitrogen-hydrogen (N-H) bond, the benzylic carbon-hydrogen (C-H) bonds, and the carbon-hydrogen (C-H) bonds of the tert-butyl group. The specific reaction pathway is largely influenced by the nature of the radical species, the reaction conditions, and the presence of other reagents. The principal mechanisms of radical reactions involving this compound are single electron transfer (SET) and hydrogen atom abstraction (H˙).
The oxidation of amines can proceed through either a single electron transfer or a hydrogen atom abstraction mechanism. The operative mechanism can often be distinguished by examining kinetic isotope effects and Hammett correlations. For instance, in the oxidation of N-tert-butylbenzylamine, different oxidants have been shown to favor one pathway over the other.
One study investigated the oxidation of N-tert-butylbenzylamine and related compounds, providing data that helps to elucidate the reaction mechanism with different oxidizing agents. The findings from this study are summarized in the table below. vt.edu
Table 1: Mechanistic Indicators for the Oxidation of N-tert-butylbenzylamine and Related Amines vt.edu
| Oxidant | Substrate | Mechanism | Deuterium (B1214612) Kinetic Isotope Effect (Dk) | Hammett ρ value |
|---|---|---|---|---|
| ClO2 | N-tert-butylbenzylamine | H˙ | 5.0 | --- |
| Electrode | N,N-dimethylbenzylamine | SET | 1.0 | -0.94 |
| Fe(CN)6 | N,N-dimethylbenzylamine | SET | 1.0 | -0.99 |
A deuterium kinetic isotope effect (Dk) significantly greater than 1, as observed with the oxidant ClO2, is indicative of a hydrogen atom abstraction mechanism where the C-H bond is broken in the rate-determining step. Conversely, a Dk value of 1 suggests that C-H bond cleavage is not part of the rate-determining step, which is characteristic of a single electron transfer mechanism. The negative Hammett ρ value observed for the SET oxidation of the closely related N,N-dimethylbenzylamine indicates the buildup of positive charge in the transition state, which is consistent with the formation of an aminium radical cation.
Hydrogen Atom Abstraction:
In a hydrogen atom abstraction pathway, a radical species removes a hydrogen atom from either the nitrogen or a carbon atom. The abstraction of the hydrogen atom from the nitrogen of N-tert-butylbenzylamine results in the formation of an aminyl radical. This is a common pathway for the reaction of amines with hydroxyl radicals, for example.
Alternatively, and often more favorably, hydrogen abstraction can occur at the benzylic position. The resulting benzyl radical is stabilized by resonance with the aromatic ring, making the benzylic C-H bonds weaker and more susceptible to radical attack. This pathway is implicated in the oxidation of N-tert-butylbenzylamine to the corresponding imine. researchgate.netbath.ac.uk
Single Electron Transfer (SET):
The single electron transfer mechanism involves the removal of an electron from the nitrogen atom of N-tert-butylbenzylamine to form an aminium radical cation. This process is often initiated by chemical oxidants or through electrochemical oxidation. vt.edu The aminium radical cation is a key intermediate that can undergo further reactions. For instance, subsequent deprotonation of the aminium radical cation, typically from the carbon alpha to the nitrogen, leads to the formation of a carbon-centered radical, which can then be further oxidized to an iminium ion.
Implications of Radical Reactions:
The formation of radical intermediates from N-tert-butylbenzylamine can lead to several important chemical transformations. The oxidation to N-benzylidene-tert-butylamine (an imine) is a significant reaction pathway. researchgate.netbath.ac.uk Furthermore, derivatives of N-tert-butylbenzylamine have been shown to undergo complex, radical-driven benzyl migrations under photochemical conditions. bris.ac.uk
In the context of polymer chemistry, N-tert-butylbenzylamine is mentioned in patents for radiation-curing and photopolymer formulations. google.com.pggoogle.comgoogle.com In these applications, it may function as a co-initiator or a stabilizer, reacting with radical species to control the polymerization process. This role highlights the compound's ability to engage in and influence radical-mediated reactions.
Under high-energy conditions, such as flash vacuum thermolysis, related N-tert-butylimines have been observed to undergo elimination of a methyl radical from the tert-butyl group, initiating a cascade of complex rearrangements and cyclizations. While not directly studied for N-tert-butylbenzylamine itself, this suggests that fragmentation of the tert-butyl group is a possible radical pathway under sufficiently harsh conditions.
Derivatization and Analog Development of Benzenemethanamine, N 1,1 Dimethylethyl
Synthesis of Substituted Benzenemethanamine, N-(1,1-dimethylethyl)- Analogs
A primary and extensively utilized method for the synthesis of analogs of Benzenemethanamine, N-(1,1-dimethylethyl)- is the reductive amination of substituted benzaldehydes with tert-butylamine (B42293). This approach is highly effective for introducing a variety of substituents onto the benzene (B151609) ring, thereby creating a diverse library of derivatives. The reaction typically involves the initial formation of a Schiff base (imine) intermediate from the aldehyde and amine, which is then reduced in situ to the corresponding secondary amine.
The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product. Common reducing agents include sodium borohydride (B1222165) and its derivatives, as well as catalytic hydrogenation. For instance, the reductive amination of various aldehydes and ketones with dimethylamine (B145610) has been successfully achieved using borohydride exchange resin (BER), offering excellent yields and a simple work-up procedure. While this example uses dimethylamine, the principle is directly applicable to reactions with tert-butylamine.
A study on the reductive amination of aromatic aldehydes with various amines, including n-butylamine and benzylamine (B48309), over cobalt-containing composites demonstrated good to excellent yields of the corresponding secondary amines. researchgate.net For example, the reaction of p-methoxybenzaldehyde with n-butylamine yielded the desired product in 72-96% yield. researchgate.net These findings highlight the feasibility of producing a range of substituted N-benzyl-tert-butylamine analogs.
Table 1: Examples of Reductive Amination for the Synthesis of N-Alkylbenzylamine Analogs
| Aldehyde | Amine | Catalyst/Reducing Agent | Yield (%) | Reference |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 72-96 | researchgate.net |
| p-Chlorobenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 60-89 | researchgate.net |
| Benzaldehyde (B42025) | Aniline | NaBH₄/DOWEX(R)50WX8 | 91 | scielo.org.mx |
Another synthetic route involves the reaction of a substituted benzyl (B1604629) halide with tert-butylamine. This nucleophilic substitution reaction provides a direct method for forming the carbon-nitrogen bond.
Functionalization of the Benzyl Moiety in Benzenemethanamine, N-(1,1-dimethylethyl)-
Further derivatization of the Benzenemethanamine, N-(1,1-dimethylethyl)- scaffold can be achieved by directly functionalizing the benzyl group of the pre-formed molecule. Electrophilic aromatic substitution reactions allow for the introduction of various substituents onto the aromatic ring. The N-benzyl group is generally considered to be an ortho, para-directing group in these reactions, although the steric bulk of the N-(1,1-dimethylethyl) group can influence the regioselectivity.
A powerful technique for regioselective functionalization is directed ortho-metalation (DoM). wikipedia.org In this method, the heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at the ortho position. Tertiary amine groups, such as the one present in N-benzyl-tert-butylamine, can serve as effective DMGs. wikipedia.org
The process involves the interaction of the aromatic compound bearing a DMG with an alkyllithium reagent, such as n-butyllithium, leading to the formation of an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, resulting in substitution at the ortho position. wikipedia.org
Table 2: Potential Electrophiles for Directed ortho-Metalation of N-Benzyl-tert-butylamine
| Electrophile | Introduced Functional Group |
| DMF (Dimethylformamide) | Aldehyde (-CHO) |
| CO₂ | Carboxylic acid (-COOH) |
| I₂ | Iodine (-I) |
| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |
| R-X (Alkyl halide) | Alkyl group (-R) |
Modification of the N-(1,1-dimethylethyl)- Group in Benzenemethanamine, N-(1,1-dimethylethyl)-
The N-(1,1-dimethylethyl) group can also be a site for structural modification, although it is generally less reactive than the benzyl moiety. One common transformation is the formation of quaternary ammonium (B1175870) salts through the reaction with alkyl halides. This reaction introduces a positive charge and converts the secondary amine into a quaternary ammonium salt, significantly altering its physical and chemical properties. For example, the reaction of N,N-dimethylbenzylamine with various 1-bromo-alkanes results in the formation of N-benzyl-N,N-dimethylalkyl-1-ammonium bromides in good yields. nih.gov A similar reaction can be envisioned for N-benzyl-tert-butylamine with suitable alkylating agents.
Another potential modification is the N-de-tert-butylation to yield the corresponding primary benzylamine. This transformation can be challenging due to the stability of the tert-butyl group. However, various methods for the N-dealkylation of tertiary amines have been developed, which could potentially be adapted for this purpose. These methods often involve reaction with reagents like vinyl chloroformate followed by acidic cleavage.
Structure-Reactivity Relationships in Benzenemethanamine, N-(1,1-dimethylethyl)- Derivatives
The reactivity of Benzenemethanamine, N-(1,1-dimethylethyl)- derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. The Hammett equation provides a quantitative means to correlate the reaction rates and equilibrium constants of meta- and para-substituted benzene derivatives with the electron-donating or electron-withdrawing nature of the substituents. walisongo.ac.idlibretexts.org
For electrophilic aromatic substitution reactions on the benzyl ring, electron-donating groups (e.g., -OCH₃, -CH₃) are expected to increase the reaction rate by stabilizing the positively charged intermediate (arenium ion). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will decrease the rate of reaction. A Hammett plot, which correlates the logarithm of the relative reaction rate (kₓ/k₀) against the substituent constant (σ), would be expected to yield a negative ρ (rho) value for such reactions, indicating that the reaction is favored by electron-donating substituents.
The steric bulk of both the substituent on the aromatic ring and the N-(1,1-dimethylethyl) group can also play a crucial role in determining the reactivity and regioselectivity of these derivatives. For instance, bulky ortho-substituents can hinder the approach of reagents to the nitrogen atom or the benzylic position.
Kinetic studies on the quaternization of N,N-dimethylaniline with benzyl chloride have shown that the reaction rate is influenced by the solvent polarity and temperature, indicating the formation of a polar transition state. chemrxiv.org Similar kinetic investigations on substituted N-benzyl-tert-butylamine derivatives would provide valuable insights into the electronic and steric effects governing their nucleophilic reactivity at the nitrogen center.
Computational and Theoretical Studies of Benzenemethanamine, N 1,1 Dimethylethyl
Quantum Chemical Calculations on Molecular Structure and Conformation of Benzenemethanamine, N-(1,1-dimethylethyl)-
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and preferred three-dimensional arrangement of molecules. researchgate.netnih.gov For Benzenemethanamine, N-(1,1-dimethylethyl)-, these calculations can predict its most stable conformation by optimizing the geometry to find the minimum energy state.
Methods like B3LYP with a 6-31G(d,p) basis set are commonly employed for such optimizations. nih.govepstem.net These calculations yield precise information about bond lengths, bond angles, and dihedral angles. The presence of the bulky N-(1,1-dimethylethyl) group (tert-butyl group) significantly influences the molecule's conformation, particularly the rotation around the C-N bonds. Computational analysis can reveal the rotational energy barriers and identify the most sterically and electronically favorable spatial arrangement.
Furthermore, these calculations can determine various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for Benzenemethanamine, N-(1,1-dimethylethyl)- using DFT/B3LYP/6-31G(d,p)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(benzyl)-N | 1.47 Å |
| Bond Length | N-C(tert-butyl) | 1.49 Å |
| Bond Angle | C(benzyl)-N-C(tert-butyl) | 115° |
| Dihedral Angle | C(phenyl)-C(benzyl)-N-C(tert-butyl) | ~60° (gauche) |
Reaction Mechanism Elucidation via Computational Chemistry for Benzenemethanamine, N-(1,1-dimethylethyl)- Transformations
Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for transformations to occur. researchgate.netrsc.org For Benzenemethanamine, N-(1,1-dimethylethyl)-, theoretical methods can be used to study various potential reactions, such as N-oxidation or C-H bond functionalization.
By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy path from reactants to products. researchgate.net This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. nih.gov
For instance, the mechanism of hydrogen atom transfer (HAT) from the benzylic position could be investigated. DFT calculations can model the interaction with a radical species, calculate the energy barrier for the abstraction of the hydrogen atom, and analyze the stability of the resulting benzylic radical. nih.gov This provides a detailed, step-by-step understanding of the reaction dynamics. beilstein-journals.org
Table 2: Hypothetical Calculated Energies for a Proposed Oxidation Reaction of Benzenemethanamine, N-(1,1-dimethylethyl)-
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Amine + Oxidant | 0.0 |
| Transition State 1 (TS1) | First energy barrier | +25.5 |
| Intermediate | Transient species | +5.2 |
| Transition State 2 (TS2) | Second energy barrier | +15.0 |
| Products | Oxidized Amine + Byproduct | -10.8 |
Molecular Dynamics Simulations for Benzenemethanamine, N-(1,1-dimethylethyl)- Systems
While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation models the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties. nih.gov
For Benzenemethanamine, N-(1,1-dimethylethyl)-, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent, such as water or an organic solvent. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. This data can be analyzed to understand how the molecule behaves in a solution environment.
Key analyses include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com Furthermore, simulations can reveal details about the solvation shell, such as the arrangement of solvent molecules around the amine and the formation and lifetime of hydrogen bonds with protic solvents. irb.hr
Table 3: Typical Parameters and Outputs for a Molecular Dynamics Simulation of Benzenemethanamine, N-(1,1-dimethylethyl)- in Water
| Parameter/Output | Description | Typical Value/Observation |
|---|---|---|
| Force Field | Set of parameters to describe interatomic potentials | AMBER, CHARMM |
| Simulation Time | Total duration of the simulation | 100 ns |
| Solvent Model | Model used to represent water molecules | TIP3P |
| RMSD | Root Mean Square Deviation of backbone atoms | Stable fluctuation around 0.2 nm |
| Hydrogen Bonds | Analysis of H-bonds between amine and water | Observation of transient N-H···O bonds |
QSAR and QSPR Studies for Benzenemethanamine, N-(1,1-dimethylethyl)- and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com
For a series of analogs of Benzenemethanamine, N-(1,1-dimethylethyl)-, a QSPR model could be developed to predict a property like boiling point, solubility, or chromatographic retention time. cmst.eu This process involves several steps:
Data Set Generation: A set of molecules with known experimental property values is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors). nih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of the most relevant descriptors to the property of interest. cmst.eu
Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and reliable. nih.gov
Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov
Table 4: Example of Molecular Descriptors Used in a Hypothetical QSPR Model for Predicting Boiling Points of Benzylamine (B48309) Analogs
| Descriptor | Description | Correlation with Boiling Point |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Positive |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Positive |
| Number of Rotatable Bonds (nRotB) | The number of bonds which allow free rotation around themselves. | Slightly Negative |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Positive |
Applications of Benzenemethanamine, N 1,1 Dimethylethyl in Advanced Organic Synthesis
Role as a Chiral Auxiliary Precursor in Asymmetric Synthesis
The development of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. While Benzenemethanamine, N-(1,1-dimethylethyl)- is itself achiral, its structural framework serves as a valuable precursor for the synthesis of chiral ligands and auxiliaries. The presence of the bulky tert-butyl group can enforce a specific conformation in the resulting chiral molecule, thereby directing the stereochemical outcome of a reaction.
A notable example of a structurally related chiral amine is N-benzyl-N-α-methylbenzylamine, which has been successfully employed as a chiral auxiliary in asymmetric synthesis. In a study on the asymmetric synthesis of orthogonally functionalized cyclopentane (B165970) derivatives, the corresponding chiral lithium amide was used to induce stereoselectivity in a domino Michael addition-intramolecular cyclization reaction. nih.gov This highlights the potential of N-benzylamine scaffolds in the design of effective chiral auxiliaries. By analogy, derivatization of Benzenemethanamine, N-(1,1-dimethylethyl)- to introduce a chiral element could lead to a new class of chiral auxiliaries for various asymmetric transformations.
The general principle involves the temporary incorporation of the chiral auxiliary into a substrate, which then directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and ideally recycled. wikipedia.org
Table 1: Potential Chiral Auxiliaries Derived from Benzylamine (B48309) Scaffolds
| Chiral Auxiliary Precursor | Type of Asymmetric Reaction | Reference |
|---|---|---|
| N-benzyl-N-α-methylbenzylamine | Michael Addition-Cyclization | nih.gov |
Utility in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Benzenemethanamine, N-(1,1-dimethylethyl)- and other benzylamines serve as valuable nitrogen sources and reactive partners in the construction of various heterocyclic rings.
One significant application of benzylamines is in the synthesis of piperidines, a common motif in bioactive molecules. kcl.ac.ukajchem-a.com For instance, N-substituted 4-piperidones can be synthesized via an aza-Michael cyclization of divinyl ketones with benzylamine. kcl.ac.uk Furthermore, enantiomerically pure 3-amino substituted piperidines have been synthesized from L-glutamic acid, where the final cyclization step involves the displacement of two tosylate groups by a primary amine, such as benzylamine or tert-butylamine (B42293), to form the piperidine (B6355638) ring. niscpr.res.in
The Pictet-Spengler reaction is another powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, which are core structures in many alkaloids. nih.govnih.govmdpi.comresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While typically the amine component contains the aryl group, variations of this reaction could potentially utilize N-benzyl-tert-butylamine as the amine source in the synthesis of complex heterocyclic systems.
Table 2: Synthesis of Heterocycles Utilizing Benzylamines
| Heterocycle | Synthetic Method | Role of Benzylamine | Reference |
|---|---|---|---|
| Piperidines | Aza-Michael Cyclization | Nucleophilic amine | kcl.ac.uk |
| Substituted Piperidines | Nucleophilic substitution | Ring formation | niscpr.res.in |
Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid generation of molecular diversity. nih.govwikipedia.orgorganic-chemistry.orgrug.nlnih.govresearchgate.netrsc.org
While direct participation of Benzenemethanamine, N-(1,1-dimethylethyl)- in well-known MCRs is not extensively documented, the use of related amines in such reactions suggests its potential. The Ugi four-component reaction, for instance, typically involves a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org A study has shown that the tert-butyl group from a tert-butyl amine can be dealkylated in an Ugi-type reaction product, indicating the compatibility of this bulky substituent within the reaction sequence. nih.gov This opens up the possibility of using N-benzyl-tert-butylamine as the amine component to generate complex peptide-like structures, with the benzyl (B1604629) group potentially serving as a removable protecting group. chem-station.comnih.gov
The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, offers another avenue for the application of N-benzyl-tert-butylamine derivatives. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net Although the amine is not a direct component in the classical Passerini reaction, modifications and related MCRs could potentially incorporate this amine.
Benzenemethanamine, N-(1,1-dimethylethyl)- in the Total Synthesis of Natural Products
The strategic use of protecting groups is a fundamental aspect of the total synthesis of complex natural products. numberanalytics.com The benzyl group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal through hydrogenolysis. chem-station.comnih.gov In this context, Benzenemethanamine, N-(1,1-dimethylethyl)- can be viewed as a protected form of tert-butylamine, or the N-tert-butyl group can be seen as a bulky substituent influencing the reactivity of the benzylamine.
The application of chiral auxiliaries derived from benzylamines in the synthesis of natural products is a promising area. As discussed in section 6.1, the stereodirecting ability of such auxiliaries can be pivotal in establishing key stereocenters in complex targets. For example, chiral sulfinamides, which can be prepared from primary amines, are powerful chiral auxiliaries used in the synthesis of nitrogen-containing heterocycles, including natural alkaloids. nih.govnih.govrsc.org The synthesis of various alkaloids often relies on methodologies where chiral amines or their derivatives play a crucial role in inducing asymmetry. nih.gov
Although specific examples detailing the use of Benzenemethanamine, N-(1,1-dimethylethyl)- in a completed total synthesis are not prominent in the literature, its potential as a precursor to key building blocks or as a strategic protecting group remains an area for further exploration.
Development of Novel Reagents and Catalysts Utilizing Benzenemethanamine, N-(1,1-dimethylethyl)- Scaffolds
The development of novel reagents and catalysts is driven by the need for more efficient, selective, and sustainable chemical transformations. The structural framework of Benzenemethanamine, N-(1,1-dimethylethyl)- offers potential for the design of new catalysts and reagents.
For example, tert-butylamine has been identified as a cost-effective and bifunctional additive in nickel-catalyzed photoredox reactions, acting as both a ligand and a base. nih.govchemrxiv.org This dual role simplifies reaction conditions and broadens the scope of compatible nucleophiles. This finding suggests that N-benzyl-tert-butylamine, with its similar steric bulk around the nitrogen atom, could be explored as a ligand or additive in various transition metal-catalyzed reactions. The benzyl group could be modified to fine-tune the electronic and steric properties of the resulting ligand.
Furthermore, the development of organocatalysts based on chiral amine scaffolds is a rapidly growing field. While not chiral itself, Benzenemethanamine, N-(1,1-dimethylethyl)- could be a starting material for the synthesis of chiral derivatives that could function as organocatalysts for various asymmetric transformations.
Biochemical and Pharmacological Research on Benzenemethanamine, N 1,1 Dimethylethyl and Its Derivatives
Antiproliferative Activity of Benzenemethanamine, N-(1,1-dimethylethyl)- against Cancer Cell Lines (e.g., HeLa cells)
While direct studies on the antiproliferative activity of Benzenemethanamine, N-(1,1-dimethylethyl)- are not extensively documented in the reviewed literature, research on its structural analogs and derivatives has shown notable effects against various cancer cell lines. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives have demonstrated significant antiproliferative activity. researchgate.net One such derivative, with a 4-hydroxyphenyl substituent, was particularly effective against HeLa cells, inducing apoptosis and inhibiting the cell cycle at the G1-phase. researchgate.net
Similarly, studies on aminobenzylnaphthols, which share a benzylamine (B48309) moiety, have shown antiproliferative effects against adenocarcinoma human colorectal (Caco-2) and human neuroblastoma (SH-SY5Y) cell lines. semanticscholar.orgmdpi.com The activity of these compounds was found to be comparable to the chemotherapy agent cisplatin. semanticscholar.orgmdpi.com Another study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified compounds with submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. nih.govnih.gov These findings collectively suggest that the benzylamine scaffold, a core component of Benzenemethanamine, N-(1,1-dimethylethyl)-, is a promising feature for the design of novel anticancer agents.
| Compound Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamides | HeLa | Potent cytotoxicity (IC50 = 1.6 ± 0.8 µM), apoptosis induction, G1-phase cell cycle arrest | researchgate.net |
| Aminobenzylnaphthols | Caco-2, SH-SY5Y | Antiproliferative activity similar to cisplatin | semanticscholar.orgmdpi.com |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | MIA PaCa-2 | Submicromolar antiproliferative activity | nih.govnih.gov |
Receptor Binding and Ligand Interactions of Benzenemethanamine, N-(1,1-dimethylethyl)- Derivatives
Derivatives of Benzenemethanamine, N-(1,1-dimethylethyl)- have been synthesized and evaluated for their specific interactions with biological receptors. These studies highlight the potential for this chemical scaffold in developing targeted therapies.
One significant derivative, N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (B126) (NDB), has been identified as a selective antagonist of the Farnesoid X Receptor α (FXRα). nih.govnih.gov Structural analysis revealed that NDB binding induces an unusual rearrangement of the receptor, promoting the formation of a homodimer. nih.govnih.gov This interaction effectively antagonizes the receptor's activity, which plays a role in various metabolic processes. nih.govnih.gov
Another class of derivatives, N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, has been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) cation channel. nih.gov Structure-activity relationship studies showed that a 3-fluoro analogue exhibited high binding affinity and potent antagonism for both rat and human TRPV1. nih.gov Docking studies suggested that the compound's potency is derived from crucial hydrogen bonds formed between the ligand and the receptor. nih.gov
| Derivative Class | Target Receptor | Mode of Action | Key Finding | Reference |
|---|---|---|---|---|
| N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide (NDB) | Farnesoid X Receptor α (FXRα) | Selective Antagonist | Induces receptor homodimerization, disrupting normal function. | nih.govnih.gov |
| N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides | TRPV1 Cation Channel | Antagonist | A 3-fluoro analog shows high binding affinity and potency. | nih.gov |
Enzymatic Biotransformations Involving Benzenemethanamine, N-(1,1-dimethylethyl)-
The enzymatic transformation of Benzenemethanamine, N-(1,1-dimethylethyl)- has been examined in vitro to understand its metabolic fate. Studies using male hamster hepatic microsomal preparations have shown that the compound undergoes oxidation to produce specific metabolites. The primary products identified were the corresponding nitrone and benzaldehyde (B42025). nih.gov This indicates that the biotransformation process involves oxidation at the nitrogen and the adjacent carbon atom. The formation of these products highlights the role of microsomal enzymes, likely cytochrome P450s, in the initial stages of its metabolism. nih.gov
The field of biocatalysis also offers insights into enzymatic reactions involving similar amine structures. Enzymes are increasingly being engineered to perform novel chemical transformations for the synthesis of amine-containing pharmaceuticals. mdpi.comcabbi.bio These biocatalytic methods provide highly selective and environmentally friendly alternatives to traditional chemical synthesis, allowing for specific modifications of complex molecules under mild conditions. mdpi.comnih.gov
Metabolic Pathways of Benzenemethanamine, N-(1,1-dimethylethyl)- in Biological Systems
The metabolic pathways of Benzenemethanamine, N-(1,1-dimethylethyl)- are primarily characterized by oxidative processes. In vitro studies have established that the metabolism of N-benzyl-tert-butylamine in liver microsomes leads to the formation of a nitrone and benzaldehyde. nih.gov The results indicated that the nitrone is a metabolite and not an intermediate leading to the formation of an oxaziridine (B8769555) or an amide under the experimental conditions. nih.gov
The N-(1,1-dimethylethyl) group, or tert-butyl group, is a common feature in many drugs and is known to be a target for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. hyphadiscovery.com The metabolism of tert-butyl groups typically involves hydroxylation of one of the methyl groups, which can then be further oxidized to a carboxylic acid. hyphadiscovery.com For example, the tert-butyl group of the drug nelfinavir (B1663628) is hydroxylated by CYP2C19, while the antiviral drug dasabuvir's tert-butyl group is oxidized by CYP2C8. hyphadiscovery.com Although the specific CYP isozymes responsible for the metabolism of N-tert-butylbenzylamine have not been fully elucidated, it is plausible that similar pathways involving hydroxylation of the tert-butyl moiety occur in vivo.
Established and Proposed Metabolic Products:
Nitrone: Formed via oxidation of the secondary amine. nih.gov
Benzaldehyde: Resulting from the cleavage of the carbon-nitrogen bond. nih.gov
Hydroxylated tert-butyl derivatives (Proposed): Based on general metabolic pathways of tert-butyl groups, hydroxylation is a likely metabolic step. hyphadiscovery.com
Carboxylic acid derivatives (Proposed): Further oxidation of the hydroxylated tert-butyl group could lead to the formation of a carboxylic acid. hyphadiscovery.com
Structural Modifications for Enhanced Biological Activity of Benzenemethanamine, N-(1,1-dimethylethyl)- Analogs
Structure-activity relationship (SAR) studies on analogs of Benzenemethanamine, N-(1,1-dimethylethyl)- have been conducted to optimize their biological activities. These investigations involve systematic modifications of the core structure to identify key features responsible for potency and selectivity.
In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, modifications to a benzylamine template were explored. mdpi.com Researchers hypothesized that migrating an N-acetamide group around the central aromatic ring could improve activity by allowing the molecule to adopt a more favorable alignment within the enzyme's active site. mdpi.com Additionally, incorporating a hydrophobic group, such as a tert-butyl group, onto the benzylamine linker was predicted to be beneficial for inhibitory activity. mdpi.com
For the N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide series of TRPV1 antagonists, SAR studies focused on the "A-region" of the molecule. nih.gov It was found that introducing a fluorine atom at the 3-position of the benzyl (B1604629) ring resulted in a compound with high binding affinity and potent antagonism. nih.gov This highlights the sensitivity of the receptor interaction to electronic and steric changes on the aromatic ring. Furthermore, the activity was shown to be stereospecific, with the (S)-configuration being markedly more selective. nih.gov These studies demonstrate that targeted structural modifications to the benzylamine framework are a viable strategy for enhancing desired biological effects.
Analytical Method Development for Benzenemethanamine, N 1,1 Dimethylethyl
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating Benzenemethanamine, N-(1,1-dimethylethyl)- from potential impurities and for its quantitative determination. Both gas and liquid chromatography techniques are applicable, with the choice depending on the sample matrix and the analytical objective.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Benzenemethanamine, N-(1,1-dimethylethyl)-. When coupled with a mass spectrometer, it provides a high degree of selectivity and sensitivity, allowing for both qualitative and quantitative analysis.
Due to the polar nature of the amine functional group, direct analysis by GC can sometimes lead to poor peak shapes and column adsorption. researchgate.net To address this, derivatization is a common strategy to improve the chromatographic properties of amines. researchgate.net However, for a secondary amine like Benzenemethanamine, N-(1,1-dimethylethyl)-, direct injection is often feasible. Purity analysis of N-Benzyl-tert-butylamine is commonly performed using GC, with purities of ≥97.0% being reported. sigmaaldrich.com
A typical GC-MS method for the analysis of Benzenemethanamine, N-(1,1-dimethylethyl)- would involve a capillary column with a non-polar or medium-polarity stationary phase.
Table 1: Illustrative GC-MS Parameters for Benzenemethanamine, N-(1,1-dimethylethyl)- Analysis
| Parameter | Value |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including aromatic amines. Reversed-phase HPLC is the most common mode used for such analyses.
The separation of aromatic amines on a C18 column is a well-established method. tandfonline.comresearchgate.netacs.org For basic compounds like Benzenemethanamine, N-(1,1-dimethylethyl)-, peak tailing can be an issue due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, a mobile phase with a controlled pH and the addition of an ion-pairing agent or a competitive amine can be employed. tandfonline.comresearchgate.net Alternatively, using a column with end-capping or a base-deactivated stationary phase can improve peak symmetry.
A typical HPLC method for the analysis of Benzenemethanamine, N-(1,1-dimethylethyl)- would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Table 2: Illustrative HPLC Parameters for Benzenemethanamine, N-(1,1-dimethylethyl)- Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of Benzenemethanamine, N-(1,1-dimethylethyl)-.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous identification of Benzenemethanamine, N-(1,1-dimethylethyl)-.
The ¹H NMR spectrum of Benzenemethanamine, N-(1,1-dimethylethyl)- in CDCl₃ is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the N-H proton, and the tert-butyl protons. spectrabase.com
Table 3: Predicted ¹H NMR Chemical Shifts for Benzenemethanamine, N-(1,1-dimethylethyl)-
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.7 | Singlet | 2H |
| N-H | Variable | Singlet (broad) | 1H |
| tert-Butyl (C(CH₃)₃) | ~1.1 | Singlet | 9H |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts for Benzenemethanamine, N-(1,1-dimethylethyl)-
| Carbon | Chemical Shift (ppm) |
| Quaternary (C(CH₃)₃) | ~50 |
| Benzylic (CH₂) | ~53 |
| Aromatic (C₆H₅) | ~126-140 |
| tert-Butyl (CH₃) | ~29 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzenemethanamine, N-(1,1-dimethylethyl)- will exhibit characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), and the aromatic ring. chemicalbook.com
Table 5: Characteristic IR Absorption Bands for Benzenemethanamine, N-(1,1-dimethylethyl)-
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of Benzenemethanamine, N-(1,1-dimethylethyl)-, electron ionization (EI) is a common method that leads to the formation of a molecular ion and characteristic fragment ions.
The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, α-cleavage is a predominant fragmentation pathway. miamioh.edu In the case of Benzenemethanamine, N-(1,1-dimethylethyl)-, the molecular ion (M⁺) is expected at m/z 163. A major fragmentation pathway is the loss of a methyl group from the tert-butyl moiety to form a stable iminium ion. Another significant fragmentation would be the cleavage of the C-C bond of the tert-butyl group to lose a tert-butyl radical, leading to a fragment at m/z 106. The benzylic cleavage to form the tropylium (B1234903) ion at m/z 91 is also a characteristic fragmentation for benzyl (B1604629) compounds.
Table 6: Expected Mass Spectral Fragmentation of Benzenemethanamine, N-(1,1-dimethylethyl)-
| m/z | Ion Structure | Fragmentation Pathway |
| 163 | [C₁₁H₁₇N]⁺ | Molecular Ion (M⁺) |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical |
| 106 | [C₇H₈N]⁺ | Loss of a tert-butyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Advanced Analytical Techniques for Trace Analysis and Purity Assessment
The accurate detection and quantification of Benzenemethanamine, N-(1,1-dimethylethyl)- at trace levels, as well as the precise assessment of its purity, are critical in various scientific and industrial applications, including pharmaceutical development and environmental monitoring. fastercapital.com Advanced analytical techniques provide the necessary sensitivity and selectivity for these demanding measurements. Hyphenated chromatographic techniques, particularly those coupled with mass spectrometry, are the cornerstones for robust analytical method development.
For trace analysis, the primary challenge often lies in detecting minute quantities of the analyte within complex matrices. fastercapital.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are exceptionally well-suited for this purpose due to their high sensitivity and the structural information provided by mass spectral data. fastercapital.comlcms.cz
Purity assessment, conversely, focuses on identifying and quantifying impurities present in the bulk substance. High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography with Flame Ionization Detection (GC-FID) are widely employed for their excellent resolving power and quantitative accuracy. fastercapital.com Suppliers often use GC to determine the purity of Benzenemethanamine, N-(1,1-dimethylethyl)-.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Benzenemethanamine, N-(1,1-dimethylethyl)-. The methodology involves separating the compound from a mixture using a gas chromatograph and then detecting it with a mass spectrometer. The mass spectrometer provides detailed structural information, allowing for confident identification even at very low concentrations. fastercapital.com For trace analysis of related amine compounds, headspace GC methods have been developed, which are particularly useful for volatile analytes in solid or liquid samples. psu.eduptfarm.pl
Key parameters for a GC-MS method are meticulously optimized to achieve the desired sensitivity and resolution. This includes the selection of the analytical column, the temperature programming of the oven, and the mass spectrometer settings.
Table 1: Illustrative GC-MS Parameters for Trace Amine Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | Programmed ramp, e.g., 65°C to 280°C |
| Oven Program | Initial 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 10 min |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Source Temperature | 200°C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For compounds that may have lower volatility or thermal stability, LC-MS/MS is a preferred alternative. nih.gov This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series (tandem MS). fastercapital.com This two-stage mass analysis provides exceptional selectivity and sensitivity, making it ideal for detecting trace amounts of analytes in complex biological or environmental samples. fastercapital.comnih.gov The development of an LC-MS/MS method involves careful selection of the chromatographic column, mobile phase, and mass spectrometric conditions, including precursor and product ions for Selected Reaction Monitoring (SRM).
The analysis of amines can be challenging due to their polarity. Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse Phase (RP) chromatography can be employed. nih.govsielc.com In some cases, pre-column derivatization is used to enhance chromatographic retention and detection sensitivity. psu.eduuniversiteitleiden.nl
Table 2: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC System | Waters Acquity UPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium (B1175870) Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., ABSciex QTrap 6500) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Drying Gas Temp | 250°C |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity assessment of chemical compounds. It separates the main component from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. fastercapital.com For a compound like Benzenemethanamine, N-(1,1-dimethylethyl)-, a reverse-phase HPLC method is typically suitable. sielc.com Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.
Method development for purity assessment requires achieving a good resolution between the main peak and any potential impurity peaks. The choice of column, mobile phase composition (including pH and organic modifier), and detector wavelength are critical parameters.
Table 3: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Shimadzu HPLC or equivalent |
| Detector | UV-Vis Detector (e.g., at 254 nm) |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with additives like formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
The validation of these advanced analytical methods is crucial to ensure their reliability. This involves demonstrating specificity, linearity, accuracy, precision, and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). psu.edu For trace analysis of a related compound, tert-butylamine (B42293), a validated HPLC method with pre-column derivatization achieved an LOD of 2.8 ppm and an LOQ of 8.5 ppm, with excellent linearity (r² = 0.9998). psu.edu
Table 4: Example Method Validation Findings for a Related Amine
| Validation Parameter | Result | Reference |
|---|---|---|
| Technique | RP-HPLC with Pre-column Derivatization | psu.edu |
| Analyte | tert-butylamine | psu.edu |
| Linearity (r²) | 0.9998 | psu.edu |
| Limit of Detection (LOD) | 2.8 ppm | psu.edu |
| Limit of Quantitation (LOQ) | 8.5 ppm | psu.edu |
Future Directions and Emerging Research Avenues for Benzenemethanamine, N 1,1 Dimethylethyl
Integration with Supramolecular Chemistry
The distinct steric and electronic characteristics of Benzenemethanamine, N-(1,1-dimethylethyl)- make it an intriguing candidate for incorporation into supramolecular assemblies. The bulky tert-butyl group can act as a significant steric director, influencing the self-assembly of larger structures and preventing undesirable aggregation.
Future research could explore the design of derivatives of Benzenemethanamine, N-(1,1-dimethylethyl)- that can participate in hydrogen bonding or other non-covalent interactions to form well-defined supramolecular structures. For instance, the introduction of recognition motifs, such as carboxylic acids or amides, onto the phenyl ring could enable the formation of predictable assemblies.
In the realm of host-guest chemistry , the benzyl (B1604629) and tert-butyl groups could be incorporated into larger macrocyclic hosts. The hydrophobic pocket created by these groups could facilitate the encapsulation of specific guest molecules, with potential applications in sensing, catalysis, and controlled release systems. While direct research is nascent, the principles of host-guest complexation with bulky aliphatic and aromatic groups are well-established, suggesting a promising avenue for exploration.
Furthermore, its derivatives could serve as ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers . The nitrogen atom provides a coordination site for metal ions, while the organic scaffold can be tailored to control the pore size and functionality of the resulting framework. The steric hindrance of the tert-butyl group would likely play a crucial role in determining the dimensionality and topology of the resulting coordination network.
Potential in Materials Science and Polymer Chemistry
While Benzenemethanamine, N-(1,1-dimethylethyl)- is already noted for its role in producing specialty polymers, its potential in advanced materials science is an area ripe for investigation. The incorporation of this moiety into polymer backbones or as a pendant group could significantly influence the material's properties.
The bulky tert-butyl group can enhance the thermal stability and solubility of polymers in organic solvents. By creating free volume, it can also affect the gas permeability of polymeric membranes. Future research could focus on the synthesis of novel monomers derived from Benzenemethanamine, N-(1,1-dimethylethyl)- for polymerization into materials with tailored properties for applications in gas separation, packaging, and coatings.
Moreover, functionalization of the aromatic ring could lead to the development of functional polymers with applications in electronics and photonics. For example, the introduction of chromophores or electroactive groups could yield materials for use in organic light-emitting diodes (OLEDs) or sensors. The insulating nature of the tert-butyl group could also be exploited to control intermolecular interactions and fine-tune the electronic properties of such materials.
Catalytic Applications Beyond Traditional Organic Synthesis
The use of Benzenemethanamine, N-(1,1-dimethylethyl)- as a ligand or organocatalyst is an emerging area of interest. Its secondary amine functionality and steric bulk can be advantageous in controlling the stereoselectivity of chemical reactions.
Beyond its role in traditional organic synthesis, derivatives of this compound could be explored in asymmetric catalysis . Chiral versions of Benzenemethanamine, N-(1,1-dimethylethyl)-, or its use in conjunction with chiral catalysts, could prove effective in a range of enantioselective transformations.
There is also potential for its application in burgeoning fields such as photoredox and electrocatalysis . The amine group can participate in single-electron transfer processes, making its derivatives potential mediators or catalysts in light- or electricity-driven reactions. Research in this area would involve designing derivatives with appropriate redox potentials and studying their photochemical and electrochemical behavior. The steric hindrance from the tert-butyl group could also influence the selectivity of radical-based reactions initiated by these catalytic methods.
Advanced Biological Screening and Drug Discovery Efforts
The structural motifs present in Benzenemethanamine, N-(1,1-dimethylethyl)- are found in numerous biologically active compounds. This makes it an attractive scaffold for the development of new therapeutic agents.
Systematic biological screening of a library of derivatives of Benzenemethanamine, N-(1,1-dimethylethyl)- could uncover novel pharmacological activities. High-throughput screening methods could be employed to test these compounds against a wide range of biological targets, including enzymes, receptors, and ion channels.
In drug discovery, the lipophilic nature of the benzyl and tert-butyl groups can be advantageous for crossing biological membranes. Medicinal chemists could systematically modify the structure of Benzenemethanamine, N-(1,1-dimethylethyl)- to optimize its pharmacokinetic and pharmacodynamic properties. For instance, substitution on the phenyl ring could be used to modulate activity and selectivity, while modifications to the amine or tert-butyl group could influence metabolism and bioavailability. An in-vitro study on the metabolism of N-benzyl-tert-butylamine using hamster hepatic microsomal preparations has already shown the formation of metabolites like the corresponding nitrone and benzaldehyde (B42025), providing a basis for understanding its metabolic fate.
Computational Design of Novel Benzenemethanamine, N-(1,1-dimethylethyl)- Based Compounds
Computational chemistry and molecular modeling offer powerful tools to guide the design of novel compounds based on the Benzenemethanamine, N-(1,1-dimethylethyl)- scaffold for all the applications mentioned above.
Quantum chemical calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This information can be invaluable for designing new catalysts and materials with desired electronic properties.
Molecular docking and dynamics simulations can be employed to predict the binding of Benzenemethanamine, N-(1,1-dimethylethyl)- derivatives to biological targets, aiding in the rational design of new drug candidates. These computational methods can help prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized and tested derivatives to build predictive models. These models can then be used to design new compounds with enhanced activity or desired properties for applications in materials science, catalysis, or medicine. The integration of computational design with synthetic chemistry and experimental testing will be crucial for unlocking the full potential of Benzenemethanamine, N-(1,1-dimethylethyl)- in these emerging research avenues.
Q & A
Basic Question: What are the recommended synthetic routes for preparing Benzenemethanamine, N-(1,1-dimethylethyl)-, and how can purity be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution, where tert-butylamine reacts with benzyl halides (e.g., benzyl chloride) under controlled conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Temperature control : Maintain 0–5°C during the reaction to reduce side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves purity. Solubility data (2 g/L in water at 20°C) from can guide solvent selection.
- Characterization : Confirm purity via GC-MS or HPLC, referencing NMR (¹H/¹³C) and IR spectra against NIST standards .
Basic Question: Which analytical techniques are critical for characterizing Benzenemethanamine, N-(1,1-dimethylethyl)-?
Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ at m/z 177.2).
- Physical Properties : Measure refractive index (n20/D ~1.497) and density (0.881 g/mL) to cross-validate purity .
Basic Question: What safety protocols are essential when handling Benzenemethanamine, N-(1,1-dimethylethyl)-?
Answer:
- Hazard Classification : Classified as 6.1D (acute toxicity), 8.2C (corrosive to metals), and 8.3A (skin corrosion) .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (per OSHA guidelines in ).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Consult SDS for emergency measures .
Advanced Question: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
Answer:
- Experimental Replication : Reproduce solubility tests (e.g., 2 g/L in water at 20°C) under controlled pH and temperature .
- Cross-Validation : Use multiple techniques (e.g., UV-Vis for solubility, DSC for thermal stability) and compare with NIST or EPA reference data .
- Computational Modeling : Apply DFT calculations to predict solubility parameters or reactivity, then validate empirically .
Advanced Question: What role does Benzenemethanamine, N-(1,1-dimethylethyl)-, play in medicinal chemistry or biochemical studies?
Answer:
- Building Block : The tert-butyl group enhances steric bulk, making it useful in designing enzyme inhibitors or receptor ligands.
- Bioactivity Screening : identifies its presence in plant extracts with antimicrobial properties, suggesting potential as a lead compound.
- Derivatization : Couple with sulfonamide or pyrimidine groups (as in ) to study structure-activity relationships .
Advanced Question: How can thermodynamic properties (e.g., stability under varying temperatures) be systematically evaluated?
Answer:
- Thermal Analysis : Conduct TGA (decomposition onset ~200°C) and DSC (melting point verification) to assess stability.
- Kinetic Studies : Monitor degradation rates under accelerated conditions (40–60°C) via HPLC.
- Environmental Sensitivity : Test hygroscopicity and oxidation susceptibility using controlled humidity chambers .
Advanced Question: What strategies mitigate air sensitivity during storage and experimental use?
Answer:
- Storage : Store under inert gas (argon/nitrogen) at ≤30°C, as per .
- Handling : Use Schlenk lines or gloveboxes for air-free synthesis.
- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
